4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide
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Overview
Description
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring, a benzenesulfonamide group, and an oxoethoxy linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Oxoethoxy Group: The oxoethoxy group is introduced through etherification reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 1-Methyl-4-piperidinamine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly where specific interactions with biological targets are required.
Properties
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-10-18-24(21,22)16-6-4-15(5-7-16)23-13-17(20)19-11-8-14(2)9-12-19/h4-7,14,18H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWCMYTDCCEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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